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fructose-proline - 29118-61-4

fructose-proline

Catalog Number: EVT-296548
CAS Number: 29118-61-4
Molecular Formula: C₁₁H₁₉NO₇
Molecular Weight: 277.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructose-proline is an Amadori compound, a class of organic compounds formed by the reaction between a reducing sugar (in this case, fructose) and the amino group of an amino acid (in this case, proline). [, , , ] It is a key intermediate in the Maillard reaction, a complex series of reactions that occur between amino acids and reducing sugars, often at elevated temperatures. [, , ] This reaction is particularly important in food chemistry, contributing significantly to the color, aroma, and flavor of cooked food. [, , ] It is also implicated in various physiological processes and disease states. []

Glucose

  • Compound Description: Glucose is a simple sugar and a key player in carbohydrate metabolism. It serves as the starting material for the Maillard reaction, where it reacts with amino acids like proline. [, , , ]
  • Relevance: Glucose is a direct precursor to fructose-proline in the Maillard reaction. The reaction between glucose and proline initially forms a Schiff base, which then undergoes Amadori rearrangement to produce fructose-proline. [, ]

Proline

  • Compound Description: Proline is a cyclic amino acid known for its unique conformational rigidity. It participates in various biological processes, including protein synthesis and stress responses. [, , , , , , ]
  • Relevance: Proline is the other reactant, alongside glucose, involved in the formation of fructose-proline. The cyclic structure of proline influences its reactivity in the Maillard reaction, leading to distinct reaction pathways and product profiles compared to other amino acids. [, ]

Fructose-leucine

  • Compound Description: Fructose-leucine is an Amadori compound formed through the Maillard reaction between fructose and leucine. []
  • Relevance: Like fructose-proline, fructose-leucine is an Amadori compound formed by the reaction of a sugar (fructose) with an amino acid (leucine). These compounds contribute to oxidative browning in various food products like miso, wine, and sake. []

Fructose-isoleucine

  • Compound Description: Fructose-isoleucine is an Amadori compound formed through the Maillard reaction between fructose and isoleucine. []
  • Relevance: Similar to fructose-proline, fructose-isoleucine is an Amadori compound that participates in oxidative browning reactions. This highlights the broad range of Amadori compounds formed from different amino acids and sugars in food systems. []

Fructose-valine

  • Compound Description: Fructose-valine is an Amadori compound formed by the reaction between fructose and valine through the Maillard reaction. []
  • Relevance: Like fructose-proline, fructose-valine exemplifies another Amadori compound derived from a different amino acid (valine). Their presence in various food products emphasizes the widespread occurrence of the Maillard reaction and its contribution to flavor and color development. []

Fructose-alanine

  • Compound Description: Fructose-alanine is an Amadori compound resulting from the reaction between fructose and alanine during the Maillard reaction. [, ]
  • Relevance: Fructose-alanine, similar to fructose-proline, illustrates the diversity of Amadori compounds formed during the Maillard reaction. Its presence in tobacco, along with other Amadori compounds, suggests their potential role in the aroma profile of cigars. [, ]

Fructose-glycine

  • Compound Description: Fructose-glycine is an Amadori compound formed via the Maillard reaction between fructose and glycine. []
  • Relevance: This compound, alongside fructose-proline, exemplifies the variety of Amadori compounds formed during the Maillard reaction and their contribution to the chemical complexity of food systems. []

Fructose-asparagine

  • Compound Description: Fructose-asparagine is an Amadori compound formed by the reaction between fructose and asparagine during the Maillard reaction. []
  • Relevance: Similar to fructose-proline, fructose-asparagine is an Amadori compound found in tobacco. Its presence highlights the diversity of Maillard reaction products contributing to the sensory characteristics of tobacco products. []

1-(1'-pyrrolidinyl)-2-propanone

  • Compound Description: This compound is a pyrolysis product of fructose-proline, formed during its thermal degradation. []
  • Relevance: This compound is a direct degradation product of fructose-proline, offering insights into the thermal breakdown pathways of this Amadori compound. []

2-hydroxy-1-(1'-pyrrolidinyl)-1-buten-3-one

  • Compound Description: This compound is another pyrolysis product identified during the thermal degradation of fructose-proline. []
  • Relevance: Similar to 1-(1'-pyrrolidinyl)-2-propanone, this compound provides further understanding of the complex degradation mechanisms of fructose-proline upon heating. []

2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

  • Compound Description: This compound is a pyrolysis product formed during the thermal decomposition of fructose-proline. []
  • Relevance: This compound, along with the other pyrolysis products, illustrates the breakdown pathways of fructose-proline at high temperatures, contributing to the understanding of flavor and aroma development in cooked foods. []
Synthesis Analysis

Methods of Synthesis

The synthesis of N-(1-Deoxy-D-fructosyl)-L-proline typically involves the following steps:

  1. Reactants: D-fructose and L-proline are used as starting materials.
  2. Reaction Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures (around 90 °C) to facilitate the formation of the Amadori compound. The pH of the solution can significantly affect the yield and purity of the product.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate N-(1-Deoxy-D-fructosyl)-L-proline from by-products.

Industrial Production

For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions, ensuring high yields and purity levels. The process may also incorporate advanced purification methods to meet industrial standards.

Molecular Structure Analysis

N-(1-Deoxy-D-fructosyl)-L-proline features a proline moiety linked to a deoxy-fructose sugar. The structural analysis reveals:

  • Functional Groups: The compound contains an amino group from L-proline and hydroxyl groups from D-fructose.
  • Crystal Structure: Studies using X-ray crystallography have provided detailed insights into its molecular arrangement, confirming its isomeric forms and spatial configuration .

The presence of both an amino acid and a sugar moiety contributes to its unique reactivity and biological behavior.

Chemical Reactions Analysis

Types of Reactions

N-(1-Deoxy-D-fructosyl)-L-proline can undergo various chemical transformations:

  • Oxidation: This can produce dicarbonyl compounds and other oxidative products.
  • Reduction: Reduction reactions may yield different sugar derivatives.
  • Substitution: Substitution reactions may occur at the amino or hydroxyl groups, generating various derivatives .

Common Reagents and Conditions

Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used. Controlled temperatures and pH levels are essential for achieving desired outcomes in these reactions.

Mechanism of Action

N-(1-Deoxy-D-fructosyl)-L-proline primarily influences proline metabolism. Its mechanism involves:

  • Chelation Properties: It acts as a chelator for metal ions such as copper, iron, and zinc, which may play roles in antioxidant defense mechanisms.
  • Biochemical Pathways: The compound is involved in several metabolic pathways, including those related to oxidative stress resistance, redox signaling, and insulin sensitivity modulation .

Research indicates that it may enhance antioxidant production, contributing to cellular defense against oxidative damage.

Physical and Chemical Properties Analysis

Properties Overview

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Exhibits solubility comparable to ethanol in water.
  • Stability: Stability can be influenced by environmental factors such as temperature and pH .

These properties make N-(1-Deoxy-D-fructosyl)-L-proline suitable for various applications in food science and pharmaceuticals.

Applications

N-(1-Deoxy-D-fructosyl)-L-proline has several notable applications:

  • Food Industry: It serves as an intermediate in food processing, influencing flavor development and color stability during cooking through its role in the Maillard reaction.
  • Pharmaceutical Research: Its potential effects on glucose metabolism suggest applications in diabetes management research .
  • Antioxidant Research: Due to its chelating properties, it is studied for its antioxidant capabilities, which could be beneficial in developing nutraceuticals aimed at reducing oxidative stress-related diseases .

Properties

CAS Number

29118-61-4

Product Name

N-(1-Deoxy-D-fructosyl)-L-proline

IUPAC Name

(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C₁₁H₁₉NO₇

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1

InChI Key

QQBMYMKLRZUCDK-JZKKDOLYSA-N

SMILES

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O

Synonyms

1-(1-Deoxy-D-fructos-1-yl)-L-proline; (S)-1-(2-Carboxy-1-pyrrolidinyl)-1-deoxy-D-fructose; 1-Deoxy-1-L-proline-D-fructose; 1-Deoxy-1-L-prolino-D-fructose;

Canonical SMILES

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O

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